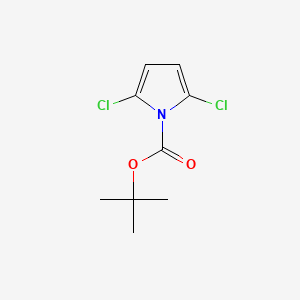

Tert-butyl 2,5-dichloropyrrole-1-carboxylate

CAS No.:

Cat. No.: VC13778461

Molecular Formula: C9H11Cl2NO2

Molecular Weight: 236.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11Cl2NO2 |

|---|---|

| Molecular Weight | 236.09 g/mol |

| IUPAC Name | tert-butyl 2,5-dichloropyrrole-1-carboxylate |

| Standard InChI | InChI=1S/C9H11Cl2NO2/c1-9(2,3)14-8(13)12-6(10)4-5-7(12)11/h4-5H,1-3H3 |

| Standard InChI Key | AMKHQKHQRGNCOZ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1C(=CC=C1Cl)Cl |

| Canonical SMILES | CC(C)(C)OC(=O)N1C(=CC=C1Cl)Cl |

Introduction

Tert-Butyl 2,5-dichloropyrrole-1-carboxylate is a chemical compound that belongs to the pyrrole family, which is a class of heterocyclic aromatic organic compounds. This compound is specifically modified with a tert-butyl group and two chlorine atoms at positions 2 and 5 of the pyrrole ring. It is used as an intermediate in organic synthesis, particularly in the preparation of more complex pyrrole derivatives.

Safety Information

-

Purity: Often available at a purity of 95% or higher.

-

Hazards: As with many organic compounds, it may pose risks such as skin irritation and eye damage. Specific hazard statements are not detailed in the available sources but are generally similar to those of other chlorinated organic compounds.

Synthesis and Applications

Tert-Butyl 2,5-dichloropyrrole-1-carboxylate is synthesized through methods involving the protection of pyrrole rings with tert-butyl groups, followed by chlorination. It serves as a versatile intermediate in the synthesis of various pyrrole derivatives, which are important in pharmaceuticals and materials science.

Synthesis Pathways

The synthesis typically involves the following steps:

-

Protection of Pyrrole Ring: The pyrrole ring is protected with a tert-butyl group to form tert-butyl pyrrole-1-carboxylate.

-

Chlorination: The protected pyrrole is then chlorinated at positions 2 and 5 to yield the dichloro derivative.

Applications

-

Pharmaceutical Intermediates: Pyrrole derivatives are used in the synthesis of drugs due to their biological activity.

-

Materials Science: Pyrroles are also used in the development of conductive polymers and other materials.

Current Challenges

-

Efficient Synthesis: Developing more efficient and cost-effective synthesis methods.

-

Toxicity Studies: Conducting thorough toxicity studies to ensure safe handling and use.

Potential Applications

-

Biological Activity: Exploring the biological activity of pyrrole derivatives for potential therapeutic applications.

-

Advanced Materials: Investigating the use of pyrrole-based polymers in advanced materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume